molecular formula C8H11Cl2N B2589047 1-(4-Chlorophenyl)ethanamine HCl CAS No. 53896-10-9; 56782-68-4

1-(4-Chlorophenyl)ethanamine HCl

Cat. No.: B2589047
CAS No.: 53896-10-9; 56782-68-4
M. Wt: 192.08
InChI Key: BADVPOKOZMYLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a chiral amine, often used in various chemical and pharmaceutical applications. The compound is known for its clear, pale yellow appearance and is sensitive to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the compound is often produced through catalytic hydrogenation of the corresponding nitrile or nitro compound. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethanamine hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, facilitating enzymatic reactions. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)ethanamine hydrochloride is unique due to its specific chiral properties and its ability to form stable hydrochloride salts. This makes it particularly useful in pharmaceutical applications where stability and solubility are crucial .

Properties

IUPAC Name

1-(4-chlorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVPOKOZMYLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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